molecular formula C22H21ClN2O3S B11506940 N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide

Cat. No.: B11506940
M. Wt: 428.9 g/mol
InChI Key: BBLMSBUOSORRNA-UHFFFAOYSA-N
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Description

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide is a complex organic compound that combines an indole moiety with a naphthalene sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 7-position.

    Alkylation: The chlorinated indole is alkylated with an appropriate ethylating agent to introduce the ethyl group at the 2-position.

    Sulfonamide Formation: The final step involves the reaction of the alkylated indole with 4-methoxynaphthalene-1-sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. The indole moiety is known for its presence in many natural products and pharmaceuticals, making this compound a candidate for drug development and biological studies.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, making it a target for drug discovery and development.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various applications in material science and industrial chemistry.

Mechanism of Action

The mechanism of action of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The sulfonamide group may also play a role in the compound’s biological activity by interacting with proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(7-chloro-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide: Similar structure but without the methyl group at the 2-position of the indole ring.

    N-[2-(7-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide: Similar structure but with a bromine atom instead of chlorine.

    N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide: Similar structure but with an ethoxy group instead of a methoxy group on the naphthalene ring.

Uniqueness

The uniqueness of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide lies in its specific combination of functional groups and their positions on the indole and naphthalene rings. This unique arrangement can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H21ClN2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C22H21ClN2O3S/c1-14-15(18-8-5-9-19(23)22(18)25-14)12-13-24-29(26,27)21-11-10-20(28-2)16-6-3-4-7-17(16)21/h3-11,24-25H,12-13H2,1-2H3

InChI Key

BBLMSBUOSORRNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)Cl)CCNS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC

Origin of Product

United States

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